molecular formula C9H17BO2 B572586 4-Propylcyclohex-1-enylboronic acid CAS No. 1256346-34-5

4-Propylcyclohex-1-enylboronic acid

Cat. No. B572586
M. Wt: 168.043
InChI Key: NDHAAOSCMLXKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylcyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 1256346-34-5 . It has a molecular weight of 168.04 and its IUPAC name is 4-propyl-1-cyclohexen-1-ylboronic acid .


Molecular Structure Analysis

The InChI code for 4-Propylcyclohex-1-enylboronic acid is 1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Propylcyclohex-1-enylboronic acid is stored in a freezer .

Scientific Research Applications

Catalysis in Chemical Reactions

4-Propylcyclohex-1-enylboronic acid plays a significant role in catalysis, particularly in the asymmetric 1,4-addition reactions. A study by Kuriyama and Tomioka (2001) demonstrated its use in catalyzing the addition of arylboronic acids to cycloalkenones. This process efficiently produces 3-arylcycloalkanones with high enantioselectivity and yield, using an amidomonophosphine-rhodium(I) catalyst (Kuriyama & Tomioka, 2001).

Synthesis of Medicinal Compounds

While avoiding specific drug uses and dosages, it's noteworthy that 4-Propylcyclohex-1-enylboronic acid is integral in synthesizing various medicinal compounds. For instance, the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, potentially useful for new drug designs, involves this compound (Lecinska et al., 2010).

Development of Catalytic Methods

This compound is also pivotal in developing new catalytic methods. A study by Ishihara and Lu (2016) highlights its use in cooperative catalysis for dehydrative condensation between carboxylic acids and amines. This method is practical for synthesizing complex molecules like sitagliptin, a drug candidate (Ishihara & Lu, 2016).

Applications in Organic Synthesis

Its applications extend to various areas of organic synthesis. For example, the synthesis of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid, as described by Hong (2004), is an important process in producing specific carbocyclic compounds (Hong, 2004).

Role in Aqueous Asymmetric Addition

Feng et al. (2008) explored the use of 4-Propylcyclohex-1-enylboronic acid in aqueous asymmetric 1,4-addition of alpha, beta-unsaturated carbonyl compounds. This method, performed in water at room temperature, is notable for its high enantioselectivity and yield, particularly with cyclic and linear substrates (Feng et al., 2008).

properties

IUPAC Name

(4-propylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAAOSCMLXKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681669
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohex-1-enylboronic acid

CAS RN

1256346-34-5
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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